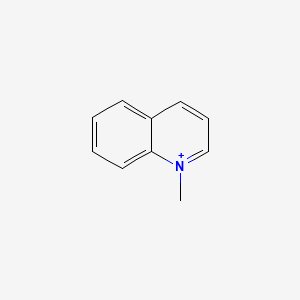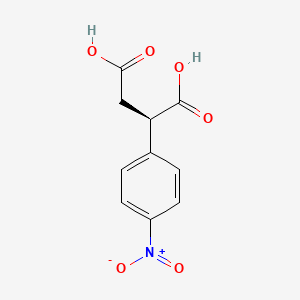
(2R)-2-(4-nitrophenyl)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(4-nitrophenyl)succinic acid is a monocarboxylic acid and a member of benzenes.
Aplicaciones Científicas De Investigación
1. Optical Resolution and Synthesis of Chiral Compounds
- (2R)-2-(4-nitrophenyl)butanedioic acid has been utilized in the optical resolution of other chiral compounds, such as in the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (T. Shiraiwa et al., 2003).
- It is involved in the synthesis of various chiral compounds, such as coumarins through nucleophilic denitrocyclization reactions (N. Oda et al., 1987).
2. Enantiomeric Separation and Analysis
- The compound is used in enantiomeric separation and analysis of chiral carboxylic acids, as demonstrated by its application in diastereomeric amide formation for high-performance liquid chromatography (L. Ladányi et al., 1987).
3. Synthesis of Pharmaceutical Intermediates
- It has been applied in the synthesis of pharmaceutical intermediates, such as in the conversion of 2-(2-nitrophenyl)-1,3-propanediol to potent tryptophan precursors and indole derivatives (Hideo Tanaka et al., 1989).
4. Plant Defense and Agricultural Applications
- Interestingly, its derivatives, like 2,3-butanediol stereoisomers, have shown to induce plant defense responses against viruses, indicating potential agricultural applications (H. Kong et al., 2018).
5. Microbial Production of Value-Added Chemicals
- The compound's derivatives are involved in microbial routes for the production of value-added chemicals, such as (R)-1,3-butanediol, which is essential in various industrial applications (Joshua Luke Gascoyne et al., 2021).
Propiedades
Nombre del producto |
(2R)-2-(4-nitrophenyl)butanedioic acid |
|---|---|
Fórmula molecular |
C10H9NO6 |
Peso molecular |
239.18 g/mol |
Nombre IUPAC |
(2R)-2-(4-nitrophenyl)butanedioic acid |
InChI |
InChI=1S/C10H9NO6/c12-9(13)5-8(10(14)15)6-1-3-7(4-2-6)11(16)17/h1-4,8H,5H2,(H,12,13)(H,14,15)/t8-/m1/s1 |
Clave InChI |
HGBMGRXIQJGDDO-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H](CC(=O)O)C(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(CC(=O)O)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



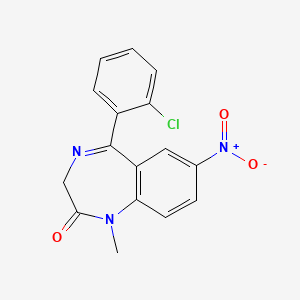
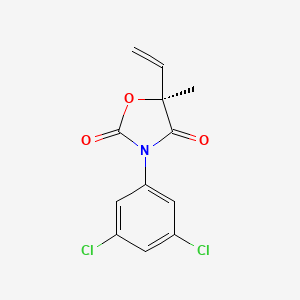
![(2S)-2-[(4-ethylbenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B1204299.png)
![2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B1204300.png)
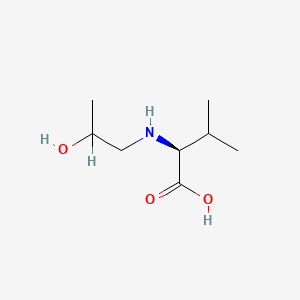
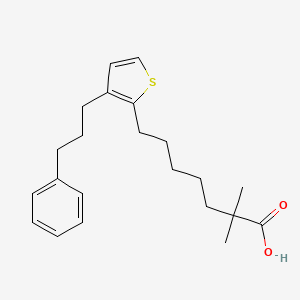
![2-phenyl-N-(3-pyridinylmethyl)-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1204309.png)
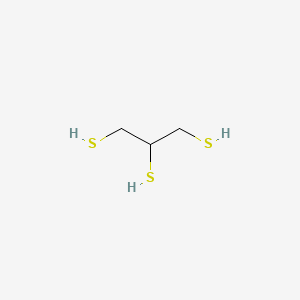
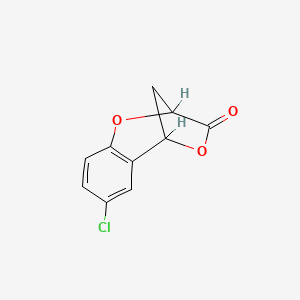
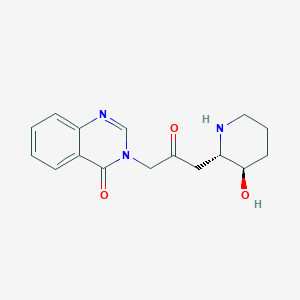
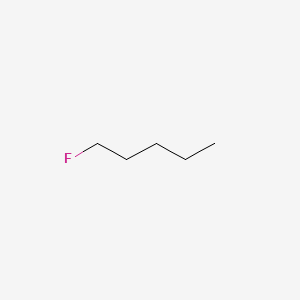
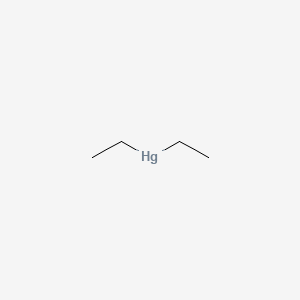
![(1-Acetyl-6-amino-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate](/img/structure/B1204317.png)
